molecular formula C19H28N2O6 B3927664 2-[[3-(2,3-Dimethylindol-1-yl)-2-hydroxypropyl]amino]butan-1-ol;oxalic acid

2-[[3-(2,3-Dimethylindol-1-yl)-2-hydroxypropyl]amino]butan-1-ol;oxalic acid

Cat. No.: B3927664
M. Wt: 380.4 g/mol
InChI Key: UUDQEVKWSUMIJY-UHFFFAOYSA-N
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Description

2-[[3-(2,3-Dimethylindol-1-yl)-2-hydroxypropyl]amino]butan-1-ol;oxalic acid is a complex organic compound that features an indole moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound combines the structural features of indole with a hydroxypropylamino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-[[3-(2,3-Dimethylindol-1-yl)-2-hydroxypropyl]amino]butan-1-ol, typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts are frequently used in hydrogenation and coupling reactions . The production process would be optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[3-(2,3-Dimethylindol-1-yl)-2-hydroxypropyl]amino]butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Peroxodisulfate, peroxomonosulfate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, transition metal catalysts.

Major Products

The major products formed from these reactions include indole-2-carbaldehyde, substituted indoles, and various alcohol derivatives depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of 2-[[3-(2,3-Dimethylindol-1-yl)-2-hydroxypropyl]amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The hydroxypropylamino group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[3-(2,3-Dimethylindol-1-yl)-2-hydroxypropyl]amino]butan-1-ol is unique due to its combination of the indole moiety with a hydroxypropylamino group, which may confer distinct biological and chemical properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[[3-(2,3-dimethylindol-1-yl)-2-hydroxypropyl]amino]butan-1-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2.C2H2O4/c1-4-14(11-20)18-9-15(21)10-19-13(3)12(2)16-7-5-6-8-17(16)19;3-1(4)2(5)6/h5-8,14-15,18,20-21H,4,9-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDQEVKWSUMIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC(CN1C(=C(C2=CC=CC=C21)C)C)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[3-(2,3-Dimethylindol-1-yl)-2-hydroxypropyl]amino]butan-1-ol;oxalic acid
Reactant of Route 2
2-[[3-(2,3-Dimethylindol-1-yl)-2-hydroxypropyl]amino]butan-1-ol;oxalic acid
Reactant of Route 3
2-[[3-(2,3-Dimethylindol-1-yl)-2-hydroxypropyl]amino]butan-1-ol;oxalic acid
Reactant of Route 4
2-[[3-(2,3-Dimethylindol-1-yl)-2-hydroxypropyl]amino]butan-1-ol;oxalic acid
Reactant of Route 5
2-[[3-(2,3-Dimethylindol-1-yl)-2-hydroxypropyl]amino]butan-1-ol;oxalic acid
Reactant of Route 6
2-[[3-(2,3-Dimethylindol-1-yl)-2-hydroxypropyl]amino]butan-1-ol;oxalic acid

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